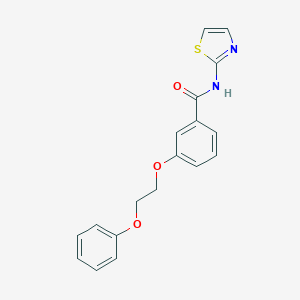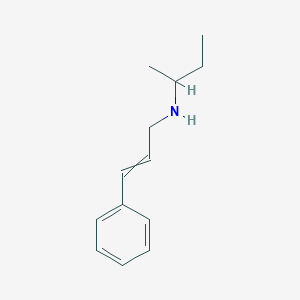
N-(Sec-butyl)-3-phenyl-2-propen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Sec-butyl)-3-phenyl-2-propen-1-amine is an organic compound that belongs to the class of amines It features a sec-butyl group attached to the nitrogen atom, a phenyl group attached to the third carbon of the propenyl chain, and an amine group at the end of the propenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Sec-butyl)-3-phenyl-2-propen-1-amine can be achieved through several methods. One common approach involves the reaction of sec-butylamine with cinnamaldehyde under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of organolithium reagents, such as sec-butyllithium, can also be employed to introduce the sec-butyl group onto the nitrogen atom .
Chemical Reactions Analysis
Types of Reactions
N-(Sec-butyl)-3-phenyl-2-propen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce the double bond in the propenyl chain.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the sec-butyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, aryl halides.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted amines.
Scientific Research Applications
N-(Sec-butyl)-3-phenyl-2-propen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(Sec-butyl)-3-phenyl-2-propen-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(Sec-butyl)-3-phenyl-2-propen-1-amine: Unique due to the presence of both sec-butyl and phenyl groups.
N-(Sec-butyl)-2-propen-1-amine: Lacks the phenyl group, resulting in different chemical properties.
N-(Phenyl)-3-phenyl-2-propen-1-amine: Contains two phenyl groups, leading to increased aromaticity.
Uniqueness
This compound is unique due to its combination of a sec-butyl group and a phenyl group, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(3-phenylprop-2-enyl)butan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-3-12(2)14-11-7-10-13-8-5-4-6-9-13/h4-10,12,14H,3,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMCOLLHJAVQPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC=CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405895 |
Source


|
| Record name | N-(SEC-BUTYL)-3-PHENYL-2-PROPEN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-45-0 |
Source


|
| Record name | N-(SEC-BUTYL)-3-PHENYL-2-PROPEN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
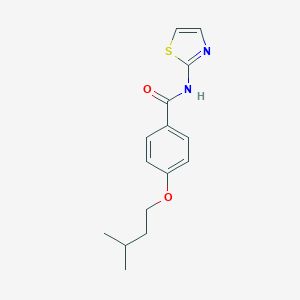
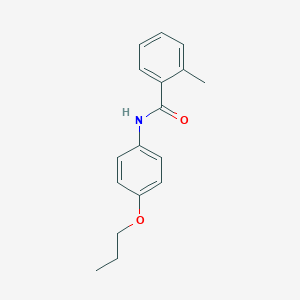
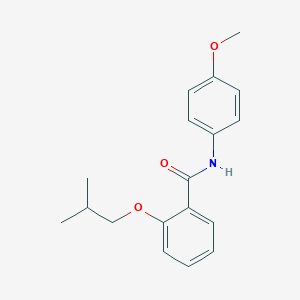
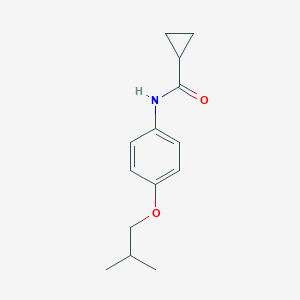
![N-[4-(2-methylpropoxy)phenyl]furan-2-carboxamide](/img/structure/B496089.png)
![2-ethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B496091.png)
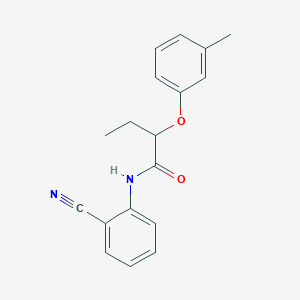
![2-[(2-Propoxybenzoyl)amino]benzamide](/img/structure/B496093.png)
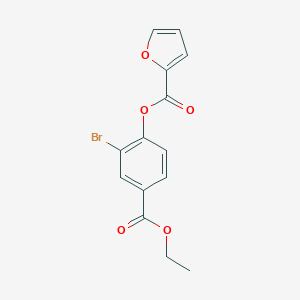
![2-(4-Ethyl-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-propionamide](/img/structure/B496096.png)
![2-{[2-(4-Ethylphenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B496097.png)
![2-(4-isopropylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B496099.png)
![4,5-Dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B496100.png)
